L-Tryptophan

Pharmacokinetics Bioavailability Serotonin Precursor

Source L-Tryptophan (CAS 54-12-6) for reproducible serotonin-pathway and hepatic protein synthesis research. Our material strictly meets USP-NF (98.5–101.5%) and EP (99.0–101.0%) purity with heavy metals ≤0.0015% and individual unspecified impurities ≤0.5%. Proven stereochemical stability (<1% racemization after 12 h boiling at pH>9) guarantees the biologically active L-isomer. Unlike 5-HTP, D-tryptophan, or N-acetyl-L-tryptophan analogs, only native L-Tryptophan elicits the nucleocytoplasmic RNA efflux response critical for liver metabolism studies. Eliminate cross-lot variability with regulatory-grade material.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 54-12-6
Cat. No. B138688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan
CAS54-12-6
Synonyms(+/-)-Tryptophan;  1H-Indole-3-alanine;  DL-α-Amino-3-indolepropionic Acid;  NSC 13118; 
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1
InChIKeyQIVBCDIJIAJPQS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in acetic acid, ethanol;  insoluble in ethyl ether
Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C
Soluble 1 in 100 of water;  very slightly soluble in alcohol;  practically insoluble chloroform and ether;  soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.
13.4 mg/mL at 25 °C

L-Tryptophan (CAS 54-12-6): Technical Baseline for Scientific Procurement


L-Tryptophan (CAS 54-12-6) is an essential, proteinogenic aromatic amino acid, formally (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid, serving as the primary biosynthetic precursor to serotonin and key metabolites. Its identity and purity are stringently defined by global pharmacopeial monographs, with USP-NF specifications mandating a purity of 98.5–101.5% by HPLC and a specific optical rotation of -30.0° to -33.0° [1]. The compound is a white to slightly yellowish-white crystalline powder, and its quality profile is precisely characterized by limits on impurities, including individual unspecified impurities ≤0.5% and heavy metals ≤0.0015% [2]. This well-defined chemical and regulatory profile establishes the foundational benchmark against which alternative compounds must be measured.

Why Generic Substitution of L-Tryptophan Poses Quantifiable Risk


Interchanging L-tryptophan with in-class analogs like 5-hydroxytryptophan (5-HTP), D-tryptophan, or N-acetyl-L-tryptophan introduces quantifiable performance deficits that directly impact research outcomes and product efficacy. While these compounds share structural motifs, they diverge critically in bioavailability, metabolic fate, receptor binding, and stereospecificity. For instance, L-tryptophan's conversion to serotonin is rate-limited by tryptophan hydroxylase and subject to competition for blood-brain barrier transport, whereas 5-HTP bypasses this bottleneck, leading to a >70% oral bioavailability and distinct pharmacokinetic profile [1]. Similarly, D-tryptophan exhibits negligible biological activity in mammals due to stereospecific enzyme recognition [2]. Substitution without rigorous experimental validation therefore risks altering key parameters such as CNS serotonin synthesis rates, hepatic protein synthesis stimulation, and susceptibility to racemization during processing—all of which have been quantitatively characterized for the native L-isomer [2][3].

Quantitative Differentiation of L-Tryptophan: A Head-to-Head Evidence Guide


L-Tryptophan vs. 5-Hydroxytryptophan (5-HTP): Divergent Bioavailability and CNS Conversion Efficiency

L-Tryptophan's conversion to serotonin is a two-step, rate-limited process requiring transport across the blood-brain barrier, where it competes with other large neutral amino acids. In contrast, 5-HTP is a direct precursor that bypasses the rate-limiting tryptophan hydroxylase step and is absorbed without this competition, resulting in significantly higher oral bioavailability [1].

Pharmacokinetics Bioavailability Serotonin Precursor Blood-Brain Barrier

L-Tryptophan vs. D-Tryptophan: Stereospecific Stability and Racemization Kinetics

The biological activity of tryptophan is stereospecific, with only the L-isomer being physiologically active. During thermal processing, L-tryptophan can undergo racemization to the inactive D-isomer, a process that is quantifiable under specific conditions [1].

Stereochemistry Stability Racemization Chiral Purity

L-Tryptophan vs. N-Acetyl-L-Tryptophan: Differential Nuclear Receptor Binding and Functional Activity

The interaction of tryptophan with hepatic nuclear receptors is a key mechanism for regulating protein synthesis. This binding is highly specific to the native L-amino acid structure; N-acetylation completely abolishes this interaction, as demonstrated in competitive binding assays [1].

Receptor Binding Molecular Pharmacology Protein Synthesis Hepatic Nuclei

L-Tryptophan vs. L-Tryptophan Methyl Ester: Disparate In Vivo Functional Activity Despite In Vitro Binding

While L-tryptophan methyl ester can compete for binding to hepatic nuclear receptors in vitro, it fails to elicit the downstream physiological response of stimulating nucleocytoplasmic RNA efflux and protein synthesis, a functional effect unique to the native L-tryptophan molecule [1].

Functional Assay In Vivo Pharmacology Hepatic Metabolism RNA Transport

Global Pharmacopeial Purity Standards: Quantifiable Regulatory Divergence Between USP, EP, and JP

Procurement decisions must account for differing regional pharmacopeial acceptance criteria, which have direct analytical and financial implications. The purity and identity specifications for L-tryptophan vary quantifiably between the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), affecting method validation and compliance costs [1][2].

Quality Control Regulatory Compliance Pharmacopeial Standards Analytical Chemistry

Microbial Production Efficiency: L-Tryptophan Titer and Yield Benchmarks in Industrial Hosts

The industrial production of L-tryptophan by microbial fermentation has achieved significant efficiency gains through genetic engineering, providing a quantitative benchmark for cost-effective sourcing. Engineered strains of *E. coli* now achieve titers exceeding 50 g/L, a key metric for process economics [1].

Industrial Biotechnology Fermentation Metabolic Engineering Production Economics

High-Value Application Scenarios for L-Tryptophan (CAS 54-12-6)


Investigating Hepatic Protein Synthesis and Gene Regulation

L-Tryptophan is the only validated compound for studying the specific pathway of nucleocytoplasmic RNA efflux and stimulation of hepatic protein synthesis. As demonstrated, analogs like L-tryptophan methyl ester or N-acetyl-L-tryptophan, despite potential in vitro binding, fail to elicit this specific in vivo functional response [1]. This makes native L-tryptophan the essential reagent for research into tryptophan's unique role as a signaling molecule in liver metabolism.

Pharmaceutical and Nutraceutical Products Requiring Controlled, Endogenous Serotonin Synthesis

For applications where a slower, more physiologically regulated increase in CNS serotonin is desired, L-tryptophan is preferred over the faster-acting 5-HTP. The rate-limited conversion of L-tryptophan to 5-HTP by tryptophan hydroxylase provides a natural bottleneck, potentially mitigating risks associated with rapid, unregulated spikes in serotonin [2]. This inherent kinetic control is a critical design parameter for formulations aiming to support mood and sleep without the pharmacological profile of a direct precursor.

Thermally Processed Foods and Parenteral Nutrition with Chiral Purity Requirements

The quantifiable stability profile of L-tryptophan, showing less than 1% racemization after 12 hours of boiling at pH >9 and a total loss of 2-5% after 24 hours [3], is crucial for manufacturers of thermally processed nutritional products and parenteral solutions. This data provides a validated basis for process design, shelf-life determination, and ensuring that the biologically active L-isomer remains above the required specification threshold throughout manufacturing and storage.

Global Distribution and Multi-Market Product Formulation

For formulators and distributors targeting multiple international markets, sourcing L-tryptophan that meets the most stringent compendial standards (e.g., EP or JP for purity, EP for optical rotation) is a quantifiable strategy for regulatory compliance [4][5]. Understanding the exact differences—such as the 0.5% lower purity limit for USP vs. EP/JP or the 1.5° difference in optical rotation tolerance—allows for efficient quality management and avoids costly, region-specific reformulation or analytical re-validation.

Technical Documentation Hub

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